1[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]cyclopentyl]acetic acid
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Overview
Description
1[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]cyclopentyl]acetic acid is a complex organic compound with a unique structure that includes a cyclobutene ring, an ethoxy group, and an amino group attached to a cyclopentyl acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]cyclopentyl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclobutene Ring: The cyclobutene ring can be synthesized through a [2+2] cycloaddition reaction involving ethoxyacetylene and a suitable dienophile under controlled conditions.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an amine reacts with the cyclobutene intermediate.
Attachment of the Cyclopentyl Acetic Acid Moiety: This step involves the coupling of the cyclobutene-amino intermediate with cyclopentyl acetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]cyclopentyl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where nucleophiles such as halides or alkoxides replace the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclobutene derivatives.
Scientific Research Applications
1[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]cyclopentyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]cyclopentyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
1[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]cyclopentyl]acetic acid can be compared with similar compounds such as:
Cyclobutene Derivatives: Compounds with similar cyclobutene structures but different functional groups.
Amino Acids: Compounds with amino groups attached to various carbon skeletons.
Cyclopentyl Acetic Acid Derivatives: Compounds with cyclopentyl acetic acid moieties but different substituents.
Properties
IUPAC Name |
2-[1-[(2-ethoxy-3,4-dioxocyclobuten-1-yl)amino]cyclopentyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-2-19-12-9(10(17)11(12)18)14-13(7-8(15)16)5-3-4-6-13/h14H,2-7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYRUADDUIJSRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)NC2(CCCC2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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